Structural Complexity and Pharmacophoric Density Compared to Unsubstituted Quinoline-2-carboxamide
The target compound incorporates three distinct pharmacophoric units – quinoline, methylsulfonyl-pyridazine, and a central phenyl linker – in a single molecule. By contrast, unsubstituted quinoline-2-carboxamide (a plausible generic substitute) lacks both the pyridazine ring and the sulfonyl group. This difference is quantified by molecular weight (404.44 vs. 172.18 g/mol), heavy atom count (29 vs. 13), and topological polar surface area (estimated >100 Ų vs. ~55 Ų for quinoline-2-carboxamide) . In medicinal chemistry programs targeting larger protein binding pockets (e.g., kinase ATP sites or STAT3 SH2 domains), molecular complexity of this magnitude is often required to achieve sufficient binding enthalpy and selectivity [1][2].
| Evidence Dimension | Molecular complexity (MW, heavy atom count, estimated TPSA) |
|---|---|
| Target Compound Data | MW 404.44 g/mol; 29 heavy atoms; estimated TPSA >100 Ų |
| Comparator Or Baseline | Quinoline-2-carboxamide: MW 172.18 g/mol; 13 heavy atoms; estimated TPSA ~55 Ų |
| Quantified Difference | ΔMW = +232.26 g/mol (+135%); Δ heavy atoms = +16 (+123%) |
| Conditions | Calculated from molecular formula and SMILES (CheMenu); TPSA estimated by fragment-based method |
Why This Matters
A procurement specialist selecting between this compound and a simpler quinoline-2-carboxamide must recognize that the two are not functionally interchangeable; the target compound provides substantially greater structural complexity for target engagement, which is a prerequisite for projects requiring multi-point contact with extended protein binding sites.
- [1] Patent JP5650529B2. STAT3 inhibitor containing quinoline carboxamide derivative as active ingredient. Published 2015-01-07. Assignees: Pharma Valley Project Support Organization et al. (Class-level precedent: quinoline-carboxamide derivatives with extended aryl/heteroaryl substituents exhibit STAT3 inhibitory activity, confirming the necessity of structural complexity beyond the parent quinoline-2-carboxamide). View Source
- [2] Sun J et al. Design, synthesis and bioactive evaluation of novel quinoline-linked sulfonamide-pyridine derivatives as PI3K/HDAC dual-target inhibitors. Eur J Med Chem. 2025. doi:10.1016/j.ejmech.2025.118170. View Source
